Product packaging for mu-Conotoxin G IIIB(Cat. No.:CAS No. 140678-12-2)

mu-Conotoxin G IIIB

Cat. No.: B584299
CAS No.: 140678-12-2
M. Wt: 2640.2 g/mol
InChI Key: LMSUYJUOBAMKKS-NCJWVJNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Conotoxins as Pharmacological Probes

Conotoxins are small, disulfide-rich peptides, typically 10 to 40 amino acids in length, derived from the venom of cone snails (genus Conus). mdpi.comitmedicalteam.pl These peptides have garnered significant attention in biomedical research due to their potent and highly specific interactions with a wide array of molecular targets, including ion channels, G protein-coupled receptors (GPCRs), and neurotransmitter transporters. mdpi.comresearchgate.netrsc.org This specificity allows them to serve as powerful pharmacological probes, enabling researchers to investigate the structure, function, and physiological roles of their respective targets. rsc.orgmdpi.commdpi.com

The venom of each of the approximately 500-700 species of cone snails is a complex cocktail containing hundreds of unique conopeptides. rsc.orgmdpi.comnih.gov This immense diversity arises from a combination of genetic hypermutation and extensive post-translational modifications. itmedicalteam.plnih.govmdpi.com A key characteristic of conotoxins is their remarkable specificity; they can discriminate between different subtypes and even isoforms of ion channels. rsc.orgphysiology.org This exquisite selectivity is conferred by the specific amino acid sequences within the inter-cysteine loops and the rigid three-dimensional structure maintained by multiple disulfide bonds. expasy.orgkau.edu.sa This high degree of specificity makes conotoxins superior to many small-molecule drugs for studying the function of specific ion channel subtypes.

By targeting specific ion channels and receptors in the nervous system, conotoxins modulate neurotransmission and cellular excitability, making them invaluable tools in neurobiology. mdpi.comresearchgate.net They are widely used to study the function and dysfunction of ion channels, helping to elucidate the molecular mechanisms underlying nerve signal transmission. mdpi.comphysiology.orgscispace.com For instance, ω-conotoxins are instrumental in studying calcium channel subtypes, while α-conotoxins are used to differentiate between various nicotinic acetylcholine (B1216132) receptor (nAChR) isoforms. scispace.comcapes.gov.br Similarly, μ-conotoxins have been pivotal in characterizing voltage-gated sodium channels (VGSCs), particularly in distinguishing between neuronal and muscle subtypes. mdpi.comresearchgate.net The use of these toxins has not only advanced our fundamental understanding of neurobiology but has also paved the way for the development of novel therapeutics. mdpi.comscispace.com

Discovery and Isolation of μ-Conotoxin GIIIB

The journey to understanding μ-Conotoxin GIIIB begins with the study of the venom produced by the geography cone snail, Conus geographus. This species, known for its potent venom capable of causing human fatalities, has been a focal point of toxinological research. nih.govwikipedia.org

Research into the venom of Conus geographus dates back several decades. Early studies in the 1970s revealed that venom extracts could inhibit the electrical and contractile activity of skeletal muscle. mdpi.com This led to the isolation and purification of a family of peptides initially termed geographutoxins, which were later identified as μ-conotoxins. mdpi.com Subsequent research focused on separating the complex venom into its individual components and characterizing their pharmacological activities. It was discovered that C. geographus produces distinct venoms for hunting and defense, with the defensive venom containing higher levels of paralytic toxins. uq.edu.au Among the numerous compounds isolated from this venom, the μ-conotoxins GIIIA, GIIIB, and GIIIC were identified as potent blockers of skeletal muscle sodium channels. mdpi.comnih.govgoogle.com These peptides were found to abolish the muscle action potential, leading to paralysis. mdpi.comresearchgate.net

Conotoxins are systematically classified into gene superfamilies based on the homology of their precursor signal sequences. nih.govmdpi.com μ-Conotoxin GIIIB belongs to the M-superfamily, one of the largest and most widespread conotoxin superfamilies found across all tested Conus species. nih.govscielo.br The M-superfamily is characterized by a specific cysteine pattern: CC-C-C-CC. researchgate.netnih.gov

This superfamily is further divided into branches (M-1 to M-5) based on the number of amino acid residues in the loop between the fourth and fifth cysteine residues. nih.govscielo.br The M-superfamily peptides are also grouped into "Mini-M" (M-1 to M-3) and "Maxi-M" (M-4 and M-5) based on the total number of amino acids. nih.gov The Maxi-M peptides, which include the μ-conotoxins, are known to target voltage-gated sodium channels, voltage-gated potassium channels, and nicotinic acetylcholine receptors. nih.gov Specifically, μ-conotoxins like GIIIB are antagonists of voltage-gated sodium channels. expasy.orgnih.gov

Data Tables

Table 1: Properties of μ-Conotoxin GIIIB

Property Value Source
Amino Acid Sequence Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Arg-Lys-Cys-Lys-Asp-Arg-Arg-Cys-Lys-Hyp-Met-Lys-Cys-Cys-Ala-NH2 smartox-biotech.com
Molecular Weight 2640.26 Da smartox-biotech.com
Number of Amino Acids 22 smartox-biotech.com
Disulfide Bonds Cys3-Cys15, Cys4-Cys20, Cys10-Cys21 smartox-biotech.com
Source Organism Conus geographus smartox-biotech.com

| Pharmacological Target | Voltage-gated sodium channel Nav1.4 | smartox-biotech.com |

Table 2: Compound Names Mentioned

Compound Name Abbreviation
mu-Conotoxin GIIIA μ-GIIIA
mu-Conotoxin GIIIB μ-GIIIB
mu-Conotoxin GIIIC μ-GIIIC
omega-Conotoxin ω-conotoxin
alpha-Conotoxin α-conotoxin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C101H175N39O30S7 B584299 mu-Conotoxin G IIIB CAS No. 140678-12-2

Properties

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSUYJUOBAMKKS-NCJWVJNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H175N39O30S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2640.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140678-12-2
Record name mu-Conotoxin G IIIB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 140678-12-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Architecture and Structural Biology

Disulfide Bridge Connectivity Determination

Cysteine Framework Analysis (e.g., CC–C–C–CC pattern)

μ-Conotoxins, including GIIIB, are characterized by a conserved cysteine framework designated as Framework III. uniprot.orgnih.gov This framework follows a specific pattern of cysteine spacing: CC-C-C-CC, where C represents a cysteine residue and the hyphens indicate the intervening amino acids. uniprot.orgnih.gov In the case of GIIIB, there are four amino acid residues between the fourth and fifth cysteine residues, which classifies it within the M-4 branch of μ-conotoxins. uniprot.orgnih.govmdpi.com

Oxidative Folding and Isomerization Research

The process of forming the correct disulfide bridges from the reduced linear peptide is known as oxidative folding. Research on the oxidative folding of synthetic μ-conotoxin GIIIB has shown that multiple disulfide isomers can be formed. thieme-connect.de Studies have demonstrated that when the reduced form of the toxin is subjected to air oxidation under specific conditions (e.g., 0.1 M NH4OAc buffer, pH 7.5, at a low peptide concentration), a mixture of isomers is produced. thieme-connect.de Interestingly, the biologically active isomer, identical to the natural GIIIB, is often a minor product under these conditions. thieme-connect.de The formation of the native isomer can be optimized by adjusting factors such as peptide concentration and the use of redox reagents, which facilitate the thiol-disulfide exchange reactions necessary to correct mismatched disulfide bonds. nih.gov

Three-Dimensional Solution Structure Analysis (e.g., NMR Spectroscopy)

Comparison with Related mu-Conotoxins (GIIIA, GIIIC, PIIIA)

The three-dimensional structure of μ-conotoxin GIIIB is globally similar to that of its close homolog, μ-conotoxin GIIIA. nih.govmdpi.com Both share a similar backbone conformation and the characteristic arrangement of cationic residues projecting into the solvent. nih.govmdpi.com However, differences in their amino acid sequences, particularly at four positions, lead to GIIIB having one more positive charge than GIIIA. mdpi.com Specifically, GIIIB has Arginine at positions 8 and 14, and Methionine at position 18, whereas GIIIA has Lysine (B10760008), Glutamine, and Glutamine at these respective positions. mdpi.com

μ-Conotoxin GIIIC also shares high sequence similarity with GIIIA and GIIIB. rcsb.org However, the presence of a bulky, non-polar Leucine (B10760876) at position 18 in GIIIC, instead of Methionine (in GIIIB) or Glutamine (in GIIIA), induces a local repacking of the N-terminus, resulting in a different three-dimensional structure compared to GIIIA and GIIIB. rcsb.orgresearchgate.net

μ-Conotoxin PIIIA, isolated from Conus purpurascens, exhibits a different three-dimensional structure from GIIIA and GIIIB. smartox-biotech.com NMR studies have shown that PIIIA exists in two conformations in solution due to cis/trans isomerization at a hydroxyproline (B1673980) residue. smartox-biotech.com The major trans conformation results in a structure that is significantly different from that of the G-series μ-conotoxins. smartox-biotech.com

Conformational Dynamics and Structural Stability

The three disulfide bonds are critical for the structural stability of μ-conotoxin GIIIB. nih.govmdpi.com They create a rigid core, which is essential for the toxin's function. nih.gov The presence of hydroxyproline residues also influences the peptide's conformation. nih.govrcsb.org Specifically, the chemical shifts of the beta and gamma carbons of hydroxyproline can be used to distinguish between cis and trans peptide bond conformations, providing further constraints for structural determination. nih.govrcsb.org The structure is characterized by a well-defined region encompassing residues 3-21. nih.gov The numerous positively charged arginine and lysine side chains project outwards from the core of the molecule, creating a surface that is likely important for its interaction with the negatively charged residues in the outer vestibule of the sodium channel. nih.govmdpi.com

Compound List

Influence of Specific Residues on Tertiary Structure

The tertiary structure of μ-conotoxin GIIIB, a 22-residue polypeptide from the venom of the marine cone snail Conus geographus, is crucial for its function as a potent and selective blocker of skeletal muscle sodium channels. nih.govnih.gov The compact, globular fold is stabilized by a specific arrangement of disulfide bonds and is significantly influenced by the nature and position of individual amino acid residues. nih.govsmartox-biotech.com

The three-dimensional solution structure of μ-conotoxin GIIIB has been determined using 2D 1H NMR spectroscopy. nih.gov The structure is characterized by a distorted 310-helix, a small β-hairpin, and several turns. nih.govsmartox-biotech.com This conformation is maintained by three disulfide bonds with a connectivity of Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21. smartox-biotech.commoleculardepot.com This disulfide framework is a hallmark of the μ-conotoxin family and is essential for creating a stable structural motif. google.comrcsb.org

Several key residues play a pivotal role in defining and maintaining the tertiary structure of μ-conotoxin GIIIB and its analogs.

Cationic Residues: The toxin is rich in arginine and lysine residues, with a total of eight cationic side chains. nih.govsmartox-biotech.com These positively charged residues project into the solvent in a radial orientation from the core of the molecule. nih.gov While their primary role is thought to be interaction with anionic sites on the sodium channel, their distribution and orientation are a direct consequence of the underlying tertiary structure. nih.gov

Furthermore, research on μ-conotoxin GIIIA has demonstrated that the charge at residue 13 is a critical determinant of its blocking ability. researchgate.net While this relates more to function, the structural context of this residue is paramount. The data suggests one face of the toxin, bearing Lys-16, is exposed to an aqueous cavity, while the other side is masked by its interaction with the channel pore. researchgate.net The positioning of these residues is a direct output of the tertiary fold.

The structural integrity imparted by the disulfide bonds and the specific stereochemistry of residues like hydroxyproline create a rigid scaffold. nih.gov This scaffold then presents the key functional residues, particularly the cationic ones, in a specific spatial arrangement for optimal interaction with the sodium channel. The global fold of GIIIB is similar to that of μ-conotoxin GIIIA, providing a basis for understanding the structure-activity relationships across the μ-conotoxin family. nih.gov

Table 1: Key Residues and Their Influence on the Tertiary Structure of μ-Conotoxin GIIIB and Analogs

Residue/Feature Position in GIIIB Structural Role Research Finding Citation
Cysteine Residues 3, 4, 10, 15, 20, 21 Form three disulfide bonds (Cys3-Cys15, Cys4-Cys20, Cys10-Cys21) that stabilize the tertiary structure. The disulfide bonding pattern largely directs the peptide's structure, creating a stable motif. smartox-biotech.commoleculardepot.comrcsb.org
Hydroxyproline (Hyp) 6, 7, 17 Contribute to the compact structure; one is in a cis conformation. The presence of hydroxyproline is an unusual feature; a cis-hydroxyproline is a key structural element. nih.govsmartox-biotech.com
Cationic Residues (Arg, Lys) 1, 8, 9, 11, 13, 14, 16, 19 Project into the solvent, forming potential interaction sites. Their orientation is defined by the tertiary structure. Eight arginine and lysine side chains project radially from the molecular core. nih.gov
Methionine (Met) 18 Contributes to the hydrophobic core. In the related GIIIC, substitution at this position with Leucine alters the N-terminus conformation. mdpi.com

Mechanism of Action at Voltage Gated Sodium Channels Nav Channels

General Principles of NaV Channel Inhibition by mu-Conotoxins

The inhibitory action of μ-conotoxins on voltage-gated sodium channels is characterized by a direct physical obstruction of the channel's ion-conducting pathway. nih.govfsu.edu This mechanism prevents the influx of sodium ions that is necessary for the propagation of action potentials in excitable cells like muscle fibers. mdpi.com

Mu-conotoxins, including GIIIB, function as pore blockers. nih.govfsu.edumdpi.comnih.gov They bind to the outer vestibule of the sodium channel, physically occluding the opening and thereby preventing the passage of Na+ ions. mdpi.comnih.gov This "all-or-none" blockage effectively inhibits channel function. nih.govfsu.edu Due to the requirement of a guanidinium (B1211019) group for their pore-blocking activity, μ-conotoxins are classified alongside tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX) as guanidinium toxins. nih.govfsu.edu

The interaction between μ-conotoxins and the sodium channel is highly specific, occurring with a 1:1 stoichiometry. nih.govfsu.edumdpi.com This means that a single toxin molecule binds to a single sodium channel to produce the inhibitory effect. This precise interaction has been confirmed through kinetic analysis of the blocking events at the single-channel level. pnas.org

Binding Site Characterization (Neurotoxin Site I)

The binding site for μ-conotoxins on the sodium channel is known as neurotoxin receptor site 1. mdpi.comjneurosci.org This site is located in the outer vestibule of the channel's pore, formed by the P-loops connecting the S5 and S6 transmembrane segments of each of the four channel domains. mdpi.commdpi.com

Neurotoxin site 1 is also the binding site for the smaller guanidinium toxins, tetrodotoxin (TTX) and saxitoxin (STX). mdpi.commdpi.comnih.gov Competition binding assays have demonstrated that μ-conotoxins and TTX/STX compete for a common or overlapping binding site. pnas.orgnih.gov However, the binding is not identical. Due to their larger size, μ-conotoxins are thought to bind more superficially within the outer vestibule compared to TTX and STX, which penetrate deeper into the pore. mdpi.commdpi.com

This distinction is highlighted by mutagenesis studies. For example, mutation of a specific glutamate (B1630785) residue in the channel's domain I (E403Q in the rat skeletal muscle channel) eliminates the channel's sensitivity to TTX and STX but does not prevent the block by μ-conotoxins GIIIA and GIIIB. nih.govrupress.org This provides clear evidence that while the binding sites overlap, the specific molecular interactions are distinct.

The interaction between the positively charged μ-conotoxin and the channel is heavily influenced by electrostatic forces. The outer vestibule of the sodium channel contains a ring of negatively charged acidic amino acid residues that are critical for toxin binding. nih.govresearchgate.net

Studies on the rat skeletal muscle NaV channel (NaV1.4) have identified two negatively charged residues in domain II, Aspartate-762 (Asp-762) and Glutamate-765 (Glu-765), as key determinants for μ-conotoxin block. smartox-biotech.comnih.gov Neutralizing the charge at these positions (by mutating them to cysteine) increases the concentration of toxin required for a 50% block (IC50) by approximately 100-fold. nih.gov Conversely, reversing the charge at these positions to a positive charge (lysine) destabilizes the toxin-channel interaction even further, underscoring the critical role of electrostatic attraction. nih.gov

Table 1: Effect of Mutations in Domain II of Rat NaV1.4 on μ-Conotoxin Block
MutationEffect on ChargeResulting IC50 for μ-CTX (nM)Fold Change vs. Wild-TypeReference
Wild-TypeN/A22.3 ± 7.01 nih.gov
D762CNegative to Neutral2558 ± 250~115 nih.gov
E765CNegative to Neutral2020 ± 379~91 nih.gov
D762KCharge Reversal (Negative to Positive)4139.9 ± 687.9~186 nih.gov
E765KCharge Reversal (Negative to Positive)4202.7 ± 1088.0~188 nih.gov
D762ECharge Conserved (Negative to Negative)21.9 ± 4.3~1 nih.gov
E765DCharge Conserved (Negative to Negative)22.0 ± 7.0~1 nih.gov

Molecular Determinants of mu-Conotoxin GIIIB-NaV Channel Interaction

While sharing many properties with its close analog GIIIA, μ-conotoxin GIIIB exhibits distinct interactions with the NaV channel, revealing subtle but important molecular determinants of its binding. Although GIIIA and GIIIB have nearly identical potencies on the wild-type rat skeletal muscle NaV1.4 channel, specific mutations in the channel can differentiate the two toxins. nih.gov

Research has shown that residues in the extracellular S5-S6 linker of domain II, which are outside the primary binding site in the pore, contribute to the isoform-specific sensitivity to GIIIB. nih.govresearchgate.net A key finding is that substituting asparagine at position 732 with a lysine (B10760008) (N732K), the corresponding residue found in certain neuronal sodium channels, reduces the sensitivity of the rat NaV1.4 channel to GIIIB by approximately 20-fold. nih.govresearchgate.net In contrast, the same mutation reduces the sensitivity to GIIIA by only about 4-fold, demonstrating that GIIIA and GIIIB have distinct interactions with this extra-pore region of the channel. nih.gov These residues likely influence the accessibility of the toxin to its binding site or affect the stability of the final toxin-channel complex. nih.gov

Toxin Residues Critical for Binding Affinity and Activity (e.g., Arginine, Lysine, Hydroxyproline)

The potent and selective blockade of voltage-gated sodium channels by µ-conotoxin GIIIB is orchestrated by a specific array of amino acid residues that are crucial for its binding affinity and activity. The structure of GIIIB features a high concentration of positively charged lysine and arginine residues, which are key sites for interaction with the sodium channel. smartox-biotech.com These cationic side chains, along with strategically positioned hydroxyproline (B1673980) residues, are vital for the toxin's interaction with the channel. mdpi.comrcsb.org

Studies have highlighted the essential role of the guanidinium side chain of specific arginine residues in the binding and occlusion of the channel pore. mdpi.com The arginine at position 13 (Arg-13) is particularly critical. mdpi.comoup.com While arginine and lysine residues provide significant contributions to toxin binding, hydroxyproline residues also play a notable, albeit lesser, role. mdpi.com The spatial arrangement of these residues is a determining factor in the toxin's potency. For instance, the replacement of Arg-19 with lysine, which conserves the positive charge, does not significantly impair the toxin's activity, suggesting the importance of the charge itself in that position. mdpi.com

Mutagenesis studies have further elucidated the importance of these charged residues. When cationic residues are neutralized or have their charge reversed, the toxin's activity is either abolished or significantly weakened. nih.gov This underscores the critical nature of the electrostatic interactions mediated by arginine and lysine for the biological function of µ-conotoxin GIIIB.

Channel Residues Involved in Toxin Sensitivity (e.g., Pore-Loop Mutations)

The sensitivity of voltage-gated sodium channels to µ-conotoxin GIIIB is determined by specific amino acid residues within the channel's pore-forming loops (P-loops). researchgate.net These P-loops, situated between the S5 and S6 transmembrane segments of each of the four homologous domains (I-IV), form the outer vestibule of the channel pore, which is the binding site for µ-conotoxins. mdpi.commdpi.com

Research has identified key acidic residues in the outer ring of the pore that interact with the basic residues of the toxin. researchgate.net In the rat skeletal muscle NaV1.4 channel, negatively charged residues in domain II (DII) are particularly important for µ-conotoxin GIIIB sensitivity. smartox-biotech.com Specifically, the acidic residues Asp-762 and Glu-765 in the DII P-loop are key determinants of the toxin block. smartox-biotech.comnih.gov

Mutational analysis has provided detailed insights into these interactions. For example, converting Asp-762 and Glu-765 to the neutral residue cysteine in the rat NaV1.4 channel increases the IC50 for µ-conotoxin GIIIB block by approximately 100-fold. smartox-biotech.comnih.gov Conversely, charge-conserving mutations (D762E and E765D) maintain the wild-type blocking behavior. smartox-biotech.comnih.gov However, charge-reversal mutations (D762K and E765K) further destabilize the toxin block, highlighting the critical role of the negative charge at these positions for a strong electrostatic interaction with the positively charged toxin. smartox-biotech.comnih.gov

Furthermore, residues outside the immediate pore-lining region also influence toxin sensitivity. In the DII S5-S6 linker of the rat NaV1.4 channel, the asparagine residue at position 732 is a critical determinant of GIIIB sensitivity. nih.gov Substituting this asparagine with lysine (N732K), the corresponding residue in the less sensitive neuronal channels rNaV1.1a and rNaV1.7, reduces the GIIIB sensitivity of rNaV1.4 by about 20-fold. nih.govnih.gov This suggests that residues in the "extra-pore" region can influence toxin accessibility to its binding site or the stability of the toxin-channel complex. nih.gov

The table below summarizes the effects of key channel mutations on the sensitivity to µ-conotoxin GIIIB.

Channel SubtypeMutationEffect on µ-Conotoxin GIIIB IC50Fold ChangeReference
Rat NaV1.4Wild-type22.3 ± 7.0 nM- smartox-biotech.comnih.gov
Rat NaV1.4D762C2558 ± 250 nM~115x increase smartox-biotech.comnih.gov
Rat NaV1.4E765C2020 ± 379 nM~91x increase smartox-biotech.comnih.gov
Rat NaV1.4D762K4139.9 ± 687.9 nM~186x increase smartox-biotech.comnih.gov
Rat NaV1.4E765K4202.7 ± 1088.0 nM~188x increase smartox-biotech.comnih.gov
Rat NaV1.4D762E21.9 ± 4.3 nMNo significant change smartox-biotech.comnih.gov
Rat NaV1.4E765D22.0 ± 7.0 nMNo significant change smartox-biotech.comnih.gov
Rat NaV1.4Wild-type49 nM- nih.gov
Rat NaV1.4N732K972 ± 137 nM~20x increase mdpi.comnih.gov

Electrostatic and Steric Contributions to Blockade

The blockade of voltage-gated sodium channels by µ-conotoxin GIIIB is a result of a combination of electrostatic and steric interactions. nih.gov The toxin physically occludes the channel pore by binding to neurotoxin receptor site 1 in the outer vestibule. smartox-biotech.commdpi.com

Electrostatic interactions are a primary driver of the toxin-channel binding. The numerous positively charged arginine and lysine residues on the surface of µ-conotoxin GIIIB are attracted to negatively charged acidic residues in the channel's outer pore. rcsb.orgnih.govresearchgate.net A prominent electrostatic interaction occurs between the positively charged residues of the toxin and the negatively charged residues Asp-762 and Glu-765 in domain II of the rat skeletal muscle NaV1.4 channel. smartox-biotech.comnih.gov The significance of this electrostatic component is demonstrated by the dramatic decrease in binding affinity when these channel residues are neutralized or their charge is reversed. smartox-biotech.comnih.gov The changes in toxin sensitivity are largely due to accelerated toxin dissociation (k_off) rates, with little change in association (k_on) rates, further emphasizing the role of electrostatics in stabilizing the bound complex. nih.gov

While electrostatics are crucial for the initial attraction and stability of the binding, steric factors also play a significant role in the physical occlusion of the pore. The sheer size and rigid structure of the µ-conotoxin molecule contribute to the block. nih.gov The inability of bulky methanethiosulfonate (B1239399) reagents to modify the sensitivity of certain cysteine-substituted channels to µ-conotoxin GIIIB suggests that there are steric constraints at the site of toxin interaction. smartox-biotech.comnih.gov

Studies with µ-conotoxin GIIIA, a close homolog of GIIIB, have shown that the charge at residue 13 is a major determinant of the blockade, with a positive charge being necessary for a complete block. nih.gov However, the efficacy of the block also increases with the size of the side chain at this position, indicating a steric contribution to the inhibition. nih.gov It is proposed that the critical Arg-13 residue in the native toxin acts as a strategically placed electrostatic barrier rather than causing a complete steric occlusion of the narrowest part of the pore, a mechanism that differs from smaller pore blockers like tetrodotoxin and saxitoxin. nih.govnih.gov This suggests a model where the toxin sits (B43327) in the outer vestibule, with specific residues extending towards the selectivity filter to effect the block. mdpi.com

Structure Activity Relationship Sar Studies

Mutagenesis and Chemical Modification of µ-Conotoxin GIIIB

Systematic modifications of the µ-conotoxin GIIIB sequence and structure have provided deep insights into the molecular determinants of its biological function.

The potency and selectivity of µ-conotoxin GIIIB are highly sensitive to amino acid substitutions, particularly of its charged residues. The peptide contains several positively charged arginine and lysine (B10760008) residues that are critical for its interaction with anionic sites on the sodium channel. nih.gov

µ-conotoxin GIIIB and its close analog, GIIIA, differ at four amino acid positions. nih.gov A key difference is at position 14, where GIIIB has a positively charged arginine (Arg) while GIIIA has a neutral glutamine (Gln). nih.gov This single charge difference significantly impacts their blocking affinity under certain conditions. For instance, when negatively charged residues in the domain II P-loop of the rat skeletal muscle NaV1.4 channel (Asp762 and Glu765) are mutated to be charge-reversed, the blocking affinity of GIIIB decreases by as much as 200-fold, while the affinity of GIIIA is only minimally affected. nih.gov This highlights the critical electrostatic interaction between Arg14 of GIIIB and these channel residues.

Further studies have demonstrated the importance of other charged residues. Mutagenesis studies on GIIIA, which shares a similar active site, have shown that neutralizing or reversing the charge of cationic residues significantly reduces or abolishes toxicity. nih.gov Specifically, the guanidinium (B1211019) side chain of Arg13 has been identified as essential for the biological activity of GIIIA. mdpi.com Swapping the arginine and lysine residues between GIIIA and GIIIB has been used to probe the specific roles of these charged amino acids in determining potency and selectivity. mdpi.com

The substitution of an uncharged glutamine in GIIIA to a hydrophobic methionine at the corresponding position 18 in GIIIB contributes to structural differences in the N-terminal region, which can influence potency. mdpi.com While µ-conotoxins GIIIA, GIIIB, and GIIIC are potent blockers of skeletal muscle NaV channels, they are less effective against neuronal subtypes. google.com However, GIIIB has shown significant blocking activity against the NaV1.3 subtype. mdpi.com

The table below summarizes the effects of some key amino acid substitutions on the activity of µ-conotoxin GIIIB and related analogs.

Toxin/AnalogTarget ChannelMutationEffect on Potency (IC₅₀)Reference
µ-Conotoxin GIIIBrNaV1.4Wild-type~30 nM nih.gov
µ-Conotoxin GIIIArNaV1.4Wild-type~30 nM nih.gov
µ-Conotoxin GIIIBrNaV1.4 D762K/E765KCharge-reversal in channel~200-fold decrease nih.gov
µ-Conotoxin GIIIArNaV1.4 D762K/E765KCharge-reversal in channel~4-fold decrease nih.gov
µ-Conotoxin GIIIBrNaV1.4 D732KAsp-to-Lys mutation in channel972 ± 137 nM (from 49 nM) mdpi.com

µ-Conotoxin GIIIB contains three post-translationally modified hydroxyproline (B1673980) (Hyp) residues. smartox-biotech.com The role of these residues has been a subject of investigation, with studies suggesting they contribute to both the proper folding and the biological activity of the toxin.

In the related µ-conotoxin GIIIA, which also contains three Hyp residues, replacing them with proline (Pro) did not significantly affect the folding of the peptide. nih.gov However, this substitution did impact its biological activity, indicating that the hydroxyl groups of Hyp are important for the potency of the toxin in blocking NaV1.4 channels. nih.gov It is thought that these hydroxyl groups may be involved in forming key hydrogen bonds or other interactions within the binding site of the sodium channel. Difficulties in synthesizing analogs of GIIIA with alanine (B10760859) replacements for Hyp residues suggest these residues also play a role in peptide folding. mdpi.com

The three disulfide bonds in µ-conotoxin GIIIB are crucial for maintaining its compact, globular structure and, therefore, its biological activity. nih.gov These bonds create a rigid framework that correctly orients the key amino acid residues for interaction with the sodium channel.

Studies on the related µ-conotoxin GIIIA have shown that the removal of any of the three disulfide bonds leads to a significant decrease in its ability to block NaV1.4 channels. mdpi.com The potency of GIIIA analogs with two of the three disulfide bonds was found to decrease in the order GIIIA-1 > GIIIA-2 > GIIIA-3, indicating that the Cys10–Cys21 disulfide bridge is the most critical for activity, while the Cys3–Cys15 bridge is the least critical. mdpi.com

Peptide Engineering and Design of Novel Analogs

The insights gained from SAR studies have been applied to the rational design of novel peptide analogs with improved or altered pharmacological properties.

The three-dimensional structure of µ-conotoxin GIIIB, determined by NMR spectroscopy, reveals a compact fold with a distorted 310-helix and a small beta-hairpin, stabilized by the three disulfide bonds. nih.gov The positively charged side chains of arginine and lysine residues project outwards, forming a surface that interacts with the negatively charged outer vestibule of the sodium channel. nih.gov

This structural information has guided the design of new analogs. For example, knowing the importance of specific charged residues has allowed for the creation of mutants with altered selectivity. The understanding that the core structure is essential for activity has led to the development of chimeric peptides, combining features from different conotoxins to achieve desired properties.

A significant goal of peptide engineering has been to create smaller, more stable, and more selective analogs of µ-conotoxins. This has involved designing "miniaturized" peptides that retain the key pharmacophore of the parent molecule but are smaller and easier to synthesize.

Based on the structures of µ-conotoxins KIIIA and BuIIIC, a 13-amino acid "Mini peptide" was designed. vliz.benih.gov Subsequent development led to a series of analogs with 12-16 amino acids and only two disulfide bridges that still exhibited potent blocking effects on NaV channels. vliz.benih.gov One of the most promising compounds, R2-Midi, displayed a high affinity for the NaV1.2 channel. vliz.benih.gov

These studies demonstrate that it is possible to design smaller peptides based on the known pharmacophores of µ-conotoxins without losing potency and selectivity. xenbase.org Such miniaturized peptides offer a promising starting point for the development of novel therapeutics targeting specific sodium channel subtypes. vliz.benih.gov

Research Methodologies and Experimental Models

Electrophysiological Techniques

Electrophysiological assays are fundamental in characterizing the functional effects of µ-conotoxin GIIIB on ion channels. These methods allow for the direct measurement of ion channel activity and the impact of the toxin on channel function.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is a powerful technique used to study the ion currents across the entire cell membrane. In the context of µ-conotoxin GIIIB, this method has been employed to assess its inhibitory effects on various subtypes of voltage-gated sodium channels heterologously expressed in cell lines like Human Embryonic Kidney (HEK293) cells. researchgate.netnih.govnih.gov

For instance, studies have utilized automated whole-cell patch-clamp systems to evaluate the activity of µ-conotoxin GIIIB on human NaV1.7 channels. researchgate.netnih.gov In these experiments, µ-conotoxin GIIIB displayed no significant activity at concentrations up to 1 µM. researchgate.netnih.gov Similarly, when tested on human NaV1.4, µ-conotoxin GIIIB showed inhibitory activity, although with a higher IC50 value compared to its analogue, µ-conotoxin GIIIA. nih.govmdpi.com Specifically, µ-conotoxin GIIIC, which differs from GIIIB by only a few amino acids, exhibited an IC50 of 286 ± 13 nM at hNaV1.4, which is higher than that of GIIIA (IC50 110 ± 4 nM). nih.govmdpi.com These findings highlight the subtle structural determinants that influence the potency of these toxins.

Two-Electrode Voltage-Clamp (TEVC) in Oocytes

The two-electrode voltage-clamp (TEVC) technique, primarily using Xenopus oocytes as a heterologous expression system, is another cornerstone in the study of µ-conotoxins. tandfonline.comnih.govnih.govrupress.org This method allows for the robust expression of specific ion channel subunits and the subsequent characterization of toxin effects.

Xenopus oocytes are injected with cRNA encoding specific rat or mouse NaV channel isoforms. tandfonline.comrupress.org After an incubation period to allow for channel expression, the oocytes are voltage-clamped, and the effects of µ-conotoxin GIIIB on the sodium currents are recorded. tandfonline.comnih.govrupress.org Studies using this technique have been instrumental in determining the selectivity profile of µ-conotoxin GIIIB and its congeners across different NaV subtypes. For example, it was shown that µ-conotoxin GIIIB produces significant block of the NaV1.3 isoform. mdpi.comnih.gov Furthermore, TEVC experiments have revealed that µ-conotoxin GIIIB is inactive at the human NaV1.7 channel at concentrations up to 3 µM. nih.gov

Single-Channel Recordings

Single-channel recordings provide the highest resolution for studying ion channel function, allowing for the observation of the behavior of individual channel molecules. This technique has been applied to investigate the blocking kinetics of µ-conotoxins at the single-channel level. While specific detailed studies focusing solely on µ-conotoxin GIIIB are less commonly cited in the provided context, the principles of this methodology are relevant. For instance, studies on the related µ-conotoxin GIIIA have used single-channel analysis to demonstrate a single-site binding model for its blocking action on batrachotoxin-activated Na+ channels from rat skeletal muscle. pnas.org This type of analysis provides crucial insights into the stoichiometry and kinetics of the toxin-channel interaction.

Radioligand Binding Assays

Radioligand binding assays are a biochemical method used to quantify the binding of a ligand (in this case, a toxin) to its receptor (the ion channel). These assays have been pivotal in understanding the competitive binding nature of µ-conotoxin GIIIB. nih.gov

Competition Binding with Known Toxins (e.g., Saxitoxin)

A common approach involves competition binding assays using a radiolabeled ligand with a well-characterized binding site, such as [3H]saxitoxin ([3H]STX). pnas.orgnih.govresearchgate.netresearchgate.net Saxitoxin (B1146349) is a potent blocker of most VGSC subtypes and binds to site 1 of the channel pore. By measuring the ability of µ-conotoxin GIIIB to displace [3H]STX from its binding site, researchers can infer the affinity and binding site of the conotoxin.

These assays have demonstrated that µ-conotoxins GIIIA and GIIIB compete directly with [3H]saxitoxin for a common binding site on Na+ channels. pnas.orgnih.gov In membranes from Electrophorus electric organ, µ-conotoxin GIIIB inhibits [3H]STX binding with a dissociation constant (Kd) of approximately 50 nM. pnas.orgnih.govresearchgate.net In rat skeletal muscle membranes, GIIIB competes with the majority of [3H]STX binding sites with a Kd of approximately 140 nM. pnas.orgnih.govresearchgate.net In contrast, high-affinity saxitoxin binding sites in rat brain are virtually insensitive to GIIIB. pnas.orgnih.gov These results were crucial in the initial discrimination between muscle and neuronal Na+ channel subtypes based on their toxin pharmacology. nih.gov

Tissue/PreparationCompeting Ligandµ-Conotoxin GIIIB Affinity (Kd)
Electrophorus electric organ membranes[3H]saxitoxin~50 nM
Rat skeletal muscle membranes[3H]saxitoxin~140 nM
Rat brain membranes[3H]saxitoxinLow affinity

In vitro and Ex vivo Biological Assays

In vitro and ex vivo biological assays provide a bridge between molecular-level interactions and physiological responses. These assays are used to assess the functional consequences of µ-conotoxin GIIIB activity in a more integrated biological system.

Isolated Muscle Contraction Studies (e.g., Mouse Hemidiaphragm)

Isolated muscle preparations, such as the mouse hemidiaphragm, are crucial for studying the physiological effects of µ-conotoxin GIIIB on neuromuscular transmission and muscle contractility. oup.comrsc.org In these experiments, the phrenic nerve-hemidiaphragm preparation is mounted in an organ bath, and muscle contractions are elicited by either direct electrical stimulation of the muscle or indirect stimulation via the phrenic nerve. rsc.orggoogle.com

µ-conotoxin GIIIB is used to selectively inhibit sarcolemmal voltage-dependent sodium channels, effectively preventing muscle contraction without affecting the presynaptic release of acetylcholine (B1216132). frontiersin.orgresearchgate.net This allows for the detailed study of end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs), which are the postsynaptic responses to neurotransmitter release. oup.comjci.org For instance, researchers have used µ-conotoxin GIIIB at a concentration of 2 µM to pretreat mouse hemidiaphragm preparations to record full-sized EPPs without the interference of muscle twitches. oup.comrsc.org These studies have demonstrated that µ-conotoxin GIIIB effectively abolishes the muscle action potential, confirming its primary site of action on the muscle fiber itself. mdpi.com

By comparing the effects of other compounds in the presence and absence of µ-conotoxin GIIIB, scientists can differentiate between presynaptic and postsynaptic mechanisms of action. frontiersin.org For example, if a compound's effect on neuromuscular transmission is abolished by µ-conotoxin GIIIB, it suggests the compound acts on the muscle's sodium channels. Conversely, if the effect persists, it points towards a presynaptic target.

Nerve Action Potential Blockade (e.g., Sciatic Nerve)

To assess the selectivity of µ-conotoxin GIIIB for muscle versus neuronal sodium channels, researchers conduct experiments on isolated nerve preparations, such as the mouse sciatic nerve. mdpi.com The global action potential (GAP) of the nerve is recorded in response to electrical stimulation of varying intensities and durations. google.com

Studies have shown that while µ-conotoxin GIIIB is a potent blocker of skeletal muscle sodium channels, it has a significantly lower affinity for neuronal sodium channels. google.com This selectivity is a key characteristic of µ-conotoxin GIIIB and its analogs, like GIIIA and GIIIC. google.com For instance, experiments on the mouse sciatic nerve have shown that much higher concentrations of µ-conotoxins are required to block the nerve action potential compared to the concentrations needed to block muscle contraction. google.com This difference in potency highlights the ability of µ-conotoxin GIIIB to discriminate between different subtypes of voltage-gated sodium channels. mdpi.com

Advanced Research Approaches and Insights

Transcriptomic and Proteomic Analyses of Cellular Responses

Combined transcriptomic and proteomic studies have begun to map the intricate cellular responses to µ-Conotoxin GIIIB exposure in mouse skeletal muscle cells (myoblasts). These analyses provide a comprehensive overview of the changes in gene and protein expression, revealing the downstream consequences of sodium channel blockade.

Identification of Differentially Expressed Genes and Proteins

In a study investigating the effects of µ-Conotoxin GIIIB on injured mouse skeletal myoblasts, a significant number of differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) were identified. The research pinpointed 1,663 DEGs and 444 DEPs that were significantly altered following treatment with the toxin. smartox-biotech.com Further analysis identified 106 pairs of these DEGs and DEPs that were correlated, suggesting a direct link between the changes in gene transcription and the resulting protein expression. smartox-biotech.com

Signaling Pathway Analysis (e.g., KEGG, GO)

To understand the functional implications of these changes in gene and protein expression, researchers employed Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses. smartox-biotech.com These bioinformatic tools help to categorize the affected genes and proteins based on their known biological functions and pathways. The results of these analyses indicated that µ-Conotoxin GIIIB influences a variety of crucial biological processes within the muscle cells. smartox-biotech.com

Molecular Modeling and Computational Approaches

Complementing the cellular-level investigations, molecular modeling and computational techniques have provided a detailed view of the interaction between µ-Conotoxin GIIIB and its target, the Nav1.4 sodium channel. These approaches allow for the prediction and visualization of the toxin-channel binding at an atomic level.

Docking Studies of Toxin-Channel Interactions

While specific docking studies exclusively for µ-Conotoxin GIIIB are not extensively detailed in the public domain, the methodology for this class of toxins is well-established through studies of its close analog, µ-Conotoxin GIIIA. Computational docking simulations, often utilizing programs like HADDOCK, are employed to predict the binding pose of the conotoxin within the outer vestibule of the sodium channel. mdpi.comnih.gov These models are often built upon the known three-dimensional structure of the toxin, determined by techniques such as 2D 1H NMR spectroscopy, and homology models of the mammalian sodium channel. nih.govnih.govacs.org

The three-dimensional structure of µ-Conotoxin GIIIB reveals a compact fold stabilized by three disulfide bonds, with a notable array of positively charged arginine and lysine (B10760008) side chains projecting into the solvent. nih.govrcsb.org It is hypothesized that these cationic residues form key electrostatic interactions with anionic sites within the pore of the sodium channel, effectively occluding the channel and blocking ion passage. nih.govnih.gov

Prediction of Structure-Function Relationships

The prediction of structure-function relationships for µ-Conotoxin GIIIB is heavily informed by its determined three-dimensional structure and by comparative analysis with related µ-conotoxins. nih.govnih.gov The global fold of GIIIB is very similar to that of GIIIA, allowing for inferences to be drawn from the extensive mutagenesis and functional studies performed on GIIIA. nih.govnih.gov

These studies have highlighted the critical role of specific basic amino acid residues, such as Arginine13, in the potent blocking activity of these toxins. nih.gov The spatial arrangement of these charged residues on one face of the molecule is thought to be crucial for its interaction with the sodium channel's receptor site. nih.gov Computational models and the analysis of the toxin's structure allow researchers to predict how specific amino acid substitutions might affect the binding affinity and selectivity of the toxin, thereby guiding the design of novel molecular probes and potential therapeutics. mdpi.commdpi.com The structural data provides a foundation for understanding the precise molecular interactions that govern the toxin's potent and selective blockade of skeletal muscle sodium channels. nih.gov

Research on Conotoxin Biosynthesis and Post-Translational Modifications

Conotoxins, including µ-conotoxin GIIIB, are synthesized as larger precursor peptides within the venom gland of the cone snail. These precursors subsequently undergo a series of complex enzymatic modifications known as post-translational modifications (PTMs). These modifications are not merely minor alterations; they are fundamental to the final structure, stability, and biological activity of the mature toxin. The venom duct of Conus species houses a sophisticated enzymatic machinery dedicated to executing these modifications, which include, but are not limited to, disulfide bond formation, proline hydroxylation, and C-terminal amidation. The precise combination of PTMs contributes significantly to the vast diversity and target specificity observed in conotoxins.

Hydroxylation of Proline Residues

A notable post-translational modification in many conotoxins, including µ-conotoxin GIIIB, is the hydroxylation of specific proline residues to form 4-hydroxyproline (B1632879) (Hyp). This conversion is an enzymatic process catalyzed by prolyl-4-hydroxylases (P4Hs). Putative sequences for the α-subunit of P4H have been identified through transcriptomic analysis of venom glands from several Conus species. The modification is highly specific; not all proline residues within a conotoxin precursor are hydroxylated. This suggests that the substrate specificity of Conus P4Hs is determined by the local amino acid sequence and conformation of the peptide chain.

The inclusion of hydroxyproline (B1673980) has significant implications for the toxin's properties. Research on various conotoxins indicates that this modification can be crucial for both their in vitro oxidative folding and their ultimate biological activity. For instance, a study on the closely related µ-conotoxin GIIIA, which also contains three hydroxyproline residues, demonstrated that these modifications improved its potency as a blocker of NaV1.4 sodium channels. While in the case of GIIIA this modification did not affect folding, in other conotoxins like ω-MVIIC and α-conotoxins ImI and GI, proline hydroxylation had a significant impact on improving folding yields. The hydroxyl group can influence the peptide's conformation, stability, and interaction with its molecular target.

ConotoxinNatural PTMEffect of Hydroxylation on Oxidative FoldingEffect of Hydroxylation on Biological Activity
μ-GIIIAContains 3 Hyp residuesNo significant effect observedImproved blockage of NaV1.4 channels
ω-MVIICContains Pro, not HypFolding yields increased ~2-fold with Hyp analogueNo significant effect observed
α-ImIContains Pro, not HypImproved folding with Hyp analogueImpaired activity at target receptors
α-GIContains Pro, not HypImproved folding with Hyp analogueImpaired activity at target receptors

Amidation of the C-terminus

The amidation of the C-terminal amino acid is one of the most common post-translational modifications found in conotoxins, including µ-conotoxin GIIIB which terminates in an amidated alanine (B10760859) residue (Ala-NH2). This modification is critical for the biological activity and stability of many peptides. The process prevents the peptide from being degraded by exopeptidases and can enhance its binding affinity to its target receptor.

The biosynthesis of the C-terminal amide is a two-step enzymatic reaction catalyzed by a single bifunctional enzyme, peptidylglycine α-amidating monooxygenase (PAM). This enzyme has been identified and characterized from the venom ducts of Conus species, including Conus geographus, the source of µ-conotoxin GIIIB. The precursor peptide of an amidated conotoxin must have a glycine (B1666218) residue immediately following the amino acid that will become the C-terminus of the mature toxin. The PAM enzyme first acts as a peptidyl-α-hydroxylating monooxygenase (PHM), hydroxylating the α-carbon of the C-terminal glycine. In the second step, the enzyme utilizes its peptidylamidoglycolate lyase (PAL) activity to cleave the N-C bond, releasing glyoxylate (B1226380) and leaving the preceding amino acid with a C-terminal amide.

StepEnzymatic FunctionSubstrateReactionProduct(s)
1Peptidyl-α-hydroxylating monooxygenase (PHM)Peptide-X-GlycineHydroxylation of the α-carbon of the terminal GlycinePeptide-X-α-hydroxyglycine
2Peptidylamidoglycolate lyase (PAL)Peptide-X-α-hydroxyglycineCleavage of the hydroxylated glycinePeptide-X-Amide + Glyoxylate

Mu Conotoxin G Iiib As a Research Tool

Utility in Differentiating NaV Channel Subtypes

A primary application of mu-Conotoxin GIIIB in research is its ability to pharmacologically distinguish between different NaV channel isoforms. This is particularly evident in its capacity to separate skeletal muscle channels from their neuronal and cardiac counterparts. µ-CTX GIIIB exhibits a high degree of selectivity for the tetrodotoxin-sensitive NaV1.4 channel, which is the predominant subtype expressed in adult skeletal muscle. smartox-biotech.commdpi.comnih.gov

The toxin demonstrates at least a 1000-fold greater specificity for muscle NaV channels compared to nerve sodium channels. smartox-biotech.com This pronounced selectivity allows researchers to functionally isolate and study NaV1.4 currents in preparations where multiple NaV subtypes may be co-expressed. For instance, µ-CTX GIIIB can be used to block NaV1.4 channels specifically, thereby unmasking the contributions of other subtypes to the total sodium current in a given cell or tissue. smartox-biotech.com

While µ-CTX GIIIB potently blocks the rat skeletal muscle NaV1.4 channel with an affinity (IC50) of approximately 20-50 nM, its effect on neuronal and cardiac channels is significantly weaker. smartox-biotech.comnih.govnih.gov For example, µ-CTX GIIIB and its close homologue GIIIA show much lower potency on NaV1.2 (brain) and NaV1.5 (cardiac) channels. nih.govmdpi.com This differential blocking activity is fundamental for studies aiming to delineate the specific physiological roles of NaV1.4 in muscle excitation-contraction coupling, distinct from the functions of NaV channels in the nervous system or the heart. The isoform-specific blocking properties of µ-CTX GIIIB and related conotoxins have been instrumental in developing a pharmacological toolkit to differentiate between the various TTX-sensitive NaV isoforms, a task that had been challenging due to their structural similarities. nih.govpnas.org

Table 1: Selectivity of mu-Conotoxin GIIIB for NaV Channel Subtypes

NaV Subtype Tissue Predominance µ-CTX GIIIB Potency (IC50) Reference
rNaV1.4 Skeletal Muscle ~49 nM nih.gov
hNaV1.4 Skeletal Muscle Similar to rNaV1.4 mdpi.com
rNaV1.2 Neuronal (Brain) Very weak inhibition mdpi.com
hNaV1.7 Neuronal (PNS) No activity up to 1 µM nih.govmdpi.com
mNaV1.5 Cardiac Inactive nih.gov
rNaV1.3 Neuronal Significant block mdpi.com

Probing Ion Channel Structure and Function

The well-defined structure of mu-Conotoxin GIIIB and its specific mode of action make it an excellent probe for investigating the molecular architecture and functional mechanics of NaV channels. nih.gov µ-CTX GIIIB acts as a pore blocker, physically occluding the ion conduction pathway by binding to the outer vestibule of the channel, a site known as neurotoxin binding site 1. smartox-biotech.commdpi.com This mechanism is shared with other guanidinium (B1211019) toxins like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX), although the larger size of the peptide toxin leads to more superficial binding in the channel pore. nih.govmdpi.com

Research using µ-CTX GIIIB has been pivotal in identifying key amino acid residues within the NaV channel that are critical for toxin binding and, by extension, for channel permeation and selectivity. Studies involving site-directed mutagenesis have revealed that specific negatively charged residues in the P-loops (the extracellular loops between transmembrane segments S5 and S6) of the channel are crucial determinants of toxin affinity.

For example, in the rat skeletal muscle NaV1.4 channel (µ1), converting the negatively charged aspartate (Asp-762) and glutamate (B1630785) (Glu-765) residues in domain II to neutral cysteines resulted in an approximately 100-fold increase in the IC50 for µ-CTX GIIIB block, indicating a drastic reduction in binding affinity. nih.gov Conversely, charge-conserving mutations at these positions preserved the toxin's blocking ability, while charge-reversal mutations further destabilized the interaction. nih.gov These findings highlight a prominent electrostatic component in the interaction between the positively charged residues on µ-CTX GIIIB and the negatively charged residues in the channel's outer pore. nih.govnih.gov The kinetic analysis of these interactions showed that the reduced sensitivity was primarily due to a faster dissociation rate of the toxin from the channel. nih.gov Such studies provide detailed insights into the structural and electrostatic landscape of the ion channel's pore.

Table 2: Impact of NaV1.4 Domain II Mutations on µ-CTX GIIIB Blockade

Mutation (in rNaV1.4) Effect on µ-CTX GIIIB Block IC50 Value (nM) Fold Change vs. Wild-Type Reference
Wild-Type High-affinity block 22.3 ± 7.0 - nih.gov
D762C ~100-fold reduced affinity 2558 ± 250 ~115x nih.gov
E765C ~100-fold reduced affinity 2020 ± 379 ~91x nih.gov
D762K (Charge Reversal) Further destabilized block 4139.9 ± 687.9 ~186x nih.gov
E765K (Charge Reversal) Further destabilized block 4202.7 ± 1088.0 ~188x nih.gov

Contribution to Understanding Channelopathies

Channelopathies are diseases caused by mutations in genes encoding ion channels, leading to altered channel function. nih.govnih.gov Given that NaV channels are essential for generating and propagating action potentials in excitable cells, mutations in NaV channel genes are linked to a variety of neurological and muscular disorders, including epilepsy, myotonia, and periodic paralysis. nih.govmdpi.commdpi.com

The high selectivity of mu-Conotoxin GIIIB for the NaV1.4 subtype makes it a particularly useful tool for investigating channelopathies specifically linked to skeletal muscle. nih.govnih.gov By using µ-CTX GIIIB to selectively inhibit NaV1.4, researchers can isolate the functional consequences of specific mutations in this channel subtype. This helps to establish a direct link between a given mutation, the resulting biophysical abnormality (e.g., altered inactivation), and the clinical phenotype.

Preclinical Investigative Models for Neurological Disorders

The specific targeting properties of mu-Conotoxin GIIIB are valuable in preclinical models of neurological disorders, especially those with a direct link to skeletal muscle NaV channel function. While many µ-conotoxins are explored for their analgesic potential in pain models, the extreme selectivity of GIIIB for NaV1.4 makes it less of a candidate for broad-spectrum pain relief but an ideal probe for muscle-related channelopathies. nih.govmdpi.com

In preclinical animal models of diseases like hyperkalemic periodic paralysis or paramyotonia congenita, which are caused by mutations in the NaV1.4 channel, µ-CTX GIIIB can be used to validate the model and explore disease mechanisms. For instance, it can be used to confirm that the observed muscle dysfunction is indeed mediated by NaV1.4 channels. By applying the toxin, researchers can test whether blocking the aberrant channels alleviates the pathological symptoms (e.g., myotonic stiffness or paralytic weakness) at the cellular or tissue level.

Furthermore, in developing new therapeutic strategies, such as novel small-molecule blockers for mutant NaV1.4 channels, µ-CTX GIIIB serves as a critical reference compound. It provides a "gold standard" for NaV1.4-specific blockade, against which the potency and selectivity of new therapeutic candidates can be compared. This ensures that new drugs are being developed with the desired target engagement profile, a key requirement for efficacy and safety in treating these specific neurological disorders.

Future Directions in Mu Conotoxin G Iiib Research

Elucidating Novel Interaction Mechanisms

While the primary mechanism of µ-conotoxin GIIIB is understood to be the physical occlusion of the NaV channel pore, future research will delve deeper into the nuanced molecular interactions that govern its binding and inhibitory action. nih.govnih.gov Advanced computational modeling and high-resolution structural biology techniques are at the forefront of this exploration.

Computational studies, including molecular dynamics simulations and docking analyses, will continue to refine our understanding of the GIIIB-NaV channel complex. nih.govnih.gov These in silico approaches allow for the prediction of key residue-residue contacts and the energetic contributions of individual amino acids to the binding affinity. nih.gov For instance, modeling studies have highlighted the importance of positively charged residues on GIIIB, which form electrostatic interactions with anionic sites in the outer vestibule of the sodium channel. researchgate.net Future computational work is expected to provide a more dynamic picture of the binding process, revealing conformational changes in both the toxin and the channel upon association.

Mutagenesis studies will remain a cornerstone for validating and expanding upon computational predictions. By systematically substituting amino acids in both GIIIB and the NaV channel, researchers can experimentally determine the functional significance of specific residues. nih.gov Previous studies have identified acidic residues in domain II of the rat skeletal muscle NaV channel (rNaV1.4) as critical determinants of GIIIB block. nih.govmdpi.com Future mutagenesis work will likely focus on less characterized regions of both the toxin and the channel to uncover novel points of interaction.

Key Research Findings on µ-Conotoxin GIIIB Interaction with NaV1.4:

GIIIB Residue(s)Interacting NaV1.4 Residue(s)Method of InvestigationReference
Arginine/Lysine (B10760008) Side ChainsAnionic Sites on Sodium ChannelsStructural Analysis researchgate.net
Not SpecifiedAsp-762 and Glu-765 (Domain II)Mutagenesis Studies nih.govmdpi.com

Enhancing Selectivity for Specific NaV Subtypes

A major goal in conotoxin research is the development of analogues with enhanced selectivity for specific NaV channel subtypes. nih.govnih.gov While µ-conotoxin GIIIB is highly selective for NaV1.4, there is considerable interest in engineering variants that can potently and selectively target other NaV subtypes implicated in various disease states, such as chronic pain (e.g., NaV1.7). nih.govmdpi.com

Rational drug design, guided by structural and computational insights, will be instrumental in this effort. By understanding the molecular basis of GIIIB's interaction with NaV1.4, researchers can strategically modify its amino acid sequence to alter its binding preferences. nih.govnih.gov This may involve substituting key residues to either disrupt binding to NaV1.4 or introduce new interactions with the target subtype. For example, studies on other µ-conotoxins have shown that even subtle changes in the peptide backbone or the orientation of side chains can significantly impact subtype selectivity. mdpi.com

Directed evolution and peptide library screening are also powerful approaches for discovering GIIIB variants with novel selectivity profiles. These methods involve generating large libraries of GIIIB mutants and screening them against a panel of NaV channel subtypes to identify those with the desired binding characteristics. While GIIIB has shown no inhibitory potency at hNaV1.7 at concentrations up to 1 µM, targeted mutagenesis could potentially confer activity at this and other neuronal subtypes. nih.govmdpi.com

Selectivity Profile of µ-Conotoxin GIIIB for Human NaV Channels:

NaV SubtypeActivityReference
hNaV1.7No inhibitory potency up to 1 µM nih.govmdpi.com

Development of Advanced Research Probes

The inherent specificity of µ-conotoxin GIIIB for NaV1.4 makes it an excellent scaffold for the development of advanced research probes to study the localization, trafficking, and function of this channel. smartox-biotech.commoleculardepot.com Future work will focus on creating derivatized versions of GIIIB that can be used in a variety of sophisticated imaging and biochemical assays.

Fluorescently labeling µ-conotoxin GIIIB would enable the direct visualization of NaV1.4 channels in living cells and tissues. nih.govmdpi.com By attaching a fluorescent dye to a non-critical region of the peptide, researchers could use techniques like fluorescence microscopy to track the movement and distribution of the channels in real-time. This would provide invaluable insights into the role of NaV1.4 in both normal physiological processes and in disease states.

Biotinylation of µ-conotoxin GIIIB would create a powerful tool for affinity purification and proteomic studies. cusabio.com A biotinylated GIIIB probe could be used to isolate NaV1.4 and its associated proteins from complex biological samples. Subsequent analysis of these interacting partners by mass spectrometry could reveal novel components of the NaV1.4 signaling complex, offering new targets for therapeutic intervention. Commercial suppliers already offer custom antibody labeling services, including biotinylation, which could be applied to GIIIB. biosynth.com

Integration with High-Throughput Screening Methodologies

The discovery of novel drugs targeting specific NaV channel subtypes is a high priority for the pharmaceutical industry. nih.govmdpi.comresearchgate.net High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of compounds for their ability to modulate channel activity. nih.govresearchgate.net µ-Conotoxin GIIIB and its engineered analogues have significant potential for integration into these screening paradigms.

Automated patch-clamp electrophysiology systems are increasingly used for HTS of ion channel modulators. mdpi.com These platforms allow for the rapid and simultaneous recording of ion channel activity from multiple cells, making it feasible to screen thousands of compounds in a short period. µ-Conotoxin GIIIB can be used in these systems as a positive control for NaV1.4 inhibition or as a tool to screen for compounds that allosterically modulate its binding. Furthermore, engineered GIIIB variants with altered selectivity could be used to develop subtype-specific screening assays.

In silico screening, or virtual screening, is another HTS approach that uses computational methods to predict the binding of small molecules to a target protein. nih.govmdpi.com The growing body of structural and functional data on the GIIIB-NaV channel interaction will facilitate the development of more accurate in silico models. These models can be used to virtually screen large chemical libraries to identify promising lead compounds for further experimental validation, thereby accelerating the drug discovery process.

Q & A

Q. How should μ-Conotoxin GIIIB research data be curated for public access?

  • Standards :
  • FAIR principles : Assign DOIs to datasets, use controlled vocabularies (e.g., ChEBI for toxin IDs), and provide metadata (e.g., HPLC gradients).
  • Repositories : Deposit in specialized databases like ConoServer (http://www.conoserver.org ) for toxin sequences and activity annotations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.